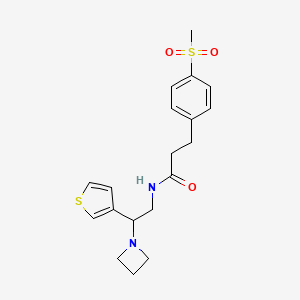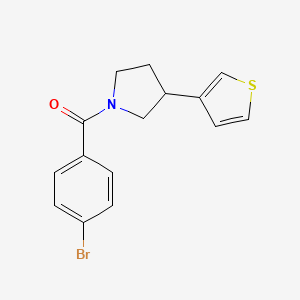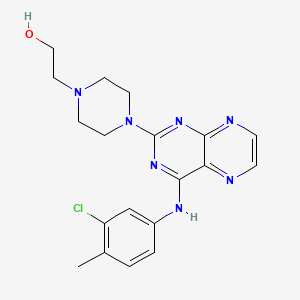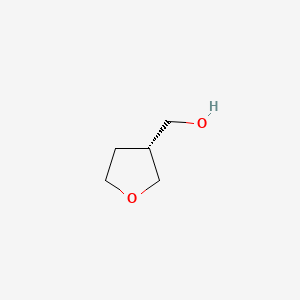
N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a useful research compound. Its molecular formula is C19H24N2O3S2 and its molecular weight is 392.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biocatalysis in Drug Metabolism
Biocatalysis has been applied to drug metabolism studies to generate mammalian metabolites of compounds for structural characterization. For instance, the biocatalytic system using Actinoplanes missouriensis was demonstrated to produce mammalian metabolites of LY451395, a compound with a similar sulfonamide structure, facilitating the full structure characterization of metabolites by nuclear magnetic resonance spectroscopy (Zmijewski et al., 2006).
Synthesis of Heterocyclic Compounds
Research into the synthesis of heterocyclic compounds has shown significant interest in sulfonamide rings and their derivatives due to their medicinal and pharmaceutical importance. A study on the design of 2-azetidinones scaffold highlighted the synthetic approach to substituted azetidinones derived from apremilast, underscoring the versatility of these structures in drug design (Jagannadham et al., 2019).
Antimicrobial and Antifungal Activities
Compounds derived from azetidinone and thiophene have been synthesized and evaluated for their antimicrobial and antifungal activities. A study synthesized derivatives from chalcone and tested them against various bacterial and fungal strains, revealing a novel class of antimicrobial agents (Patel & Patel, 2017).
Catalytic Asymmetric Addition
The potential of azetidinone derivatives in catalytic asymmetric addition to aldehydes has been explored, with enantiopure compounds showing high enantioselectivity in the ethylation, methylation, arylation, and alkynylation of aldehydes. This application is crucial for the synthesis of chiral molecules, which are important in the development of pharmaceuticals (Wang et al., 2008).
Synthesis and Evaluation of CNS Active Agents
The synthesis of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone as potential antidepressant and nootropic agents highlights the relevance of these structures in central nervous system (CNS) activity. Certain synthesized compounds exhibited significant antidepressant and nootropic activities, indicating the potential of azetidinone skeletons as CNS active agents (Thomas et al., 2016).
Eigenschaften
IUPAC Name |
N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-3-(4-methylsulfonylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S2/c1-26(23,24)17-6-3-15(4-7-17)5-8-19(22)20-13-18(21-10-2-11-21)16-9-12-25-14-16/h3-4,6-7,9,12,14,18H,2,5,8,10-11,13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXDYLJTIXFCSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC(C2=CSC=C2)N3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methoxy-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2754481.png)



![1-{5-[(3-methylpiperidin-1-yl)sulfonyl]pyridin-2-yl}-1H-imidazole-4-carbohydrazide](/img/structure/B2754485.png)
![4-acetyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2754491.png)
![(Z)-4-chloro-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2754492.png)

![N-[1-(3,4-difluorobenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2754496.png)
![5-[(3-Nitrophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2754498.png)
![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2754501.png)
![2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2754502.png)
